A Technical Guide to 4-Fluoro-2,6-diiodobenzoic Acid: A Versatile Scaffold for Advanced Synthesis
A Technical Guide to 4-Fluoro-2,6-diiodobenzoic Acid: A Versatile Scaffold for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles enable the construction of complex molecular architectures. 4-Fluoro-2,6-diiodobenzoic acid (CAS No. 1048025-59-7) is a notable, albeit sparsely documented, member of this class.[1] This technical guide aims to provide a comprehensive overview of its core properties, a plausible synthetic pathway, its expected chemical reactivity, and its potential applications for researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in public literature, this guide will draw upon established principles of organic chemistry and data from structurally related analogues to provide expert-driven insights into its utility.
Chemical Identity and Physicochemical Properties
The defining feature of 4-Fluoro-2,6-diiodobenzoic acid is its trifunctionalized aromatic ring. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the two sterically bulky and reactive iodine atoms, creates a unique chemical entity. The two iodine atoms at the ortho-positions to the carboxylic acid provide two distinct and valuable handles for sequential and selective chemical modifications.
A summary of its key identifiers and calculated or estimated physicochemical properties is presented below.
| Property | Value | Source / Method |
| CAS Number | 1048025-59-7 | India Fine Chemicals[1] |
| Molecular Formula | C₇H₃FI₂O₂ | Calculated |
| Molecular Weight | 391.90 g/mol | Calculated |
| IUPAC Name | 4-Fluoro-2,6-diiodobenzoic acid | IUPAC Nomenclature |
| Synonyms | 2,6-Diiodo-4-fluorobenzoic acid | India Fine Chemicals[1] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | >150 °C | Estimated (Higher than mono-iodo analogues) |
| Solubility | Soluble in organic solvents (DMF, DMSO, MeOH) | Predicted by analogy |
Proposed Synthesis Pathway
The key to this synthesis is the directed ortho-metalation (DoM) followed by quenching with an iodine source. The carboxylic acid group can direct a strong base to deprotonate the adjacent ortho-positions.
Experimental Protocol: Synthesis via Directed Ortho-Metalation-Iodination
This protocol is a representative, theoretical procedure based on established methods for the ortho-halogenation of benzoic acids.
Materials:
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4-Fluorobenzoic acid
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Lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base
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Anhydrous Tetrahydrofuran (THF)
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Iodine (I₂) or N-Iodosuccinimide (NIS)
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Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-Fluorobenzoic acid (1.0 equivalent) in anhydrous THF.
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (approximately 2.2 equivalents) in THF dropwise while maintaining the low temperature. The use of a slight excess of a strong, sterically hindered base like LDA is crucial to ensure complete deprotonation at both ortho-positions without competing nucleophilic attack on the carboxylic acid.
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Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the dilithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
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Iodination: Prepare a solution of Iodine (I₂) (at least 2.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The iodine acts as the electrophile, quenching the ortho-lithiated species to form the two C-I bonds.
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Quenching: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1M aqueous HCl until the pH is acidic (pH ~2).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).
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Work-up: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-Fluoro-2,6-diiodobenzoic acid.
Caption: Proposed synthesis workflow for 4-Fluoro-2,6-diiodobenzoic acid.
Chemical Reactivity and Synthetic Utility
The true value of 4-Fluoro-2,6-diiodobenzoic acid lies in its potential for diverse and selective chemical transformations, making it an attractive scaffold for building complex molecules.
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Carboxylic Acid Group: The -COOH group is a versatile handle for forming amide bonds, esters, or can be reduced to an alcohol. This is particularly useful for attaching the molecule to other fragments, linkers (e.g., in PROTACs), or solid supports.
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Carbon-Iodine Bonds: The two C-I bonds are prime sites for transition-metal-catalyzed cross-coupling reactions.[2] Aryl iodides are highly reactive partners in reactions such as:
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Suzuki Coupling: With boronic acids/esters to form C-C bonds.
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Sonogashira Coupling: With terminal alkynes to form C-C bonds.[2]
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Buchwald-Hartwig Amination: With amines to form C-N bonds.
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Heck Coupling: With alkenes to form C-C bonds. The steric hindrance and electronic environment of the two iodine atoms may allow for selective mono- or di-functionalization by carefully controlling reaction conditions (e.g., catalyst, ligand, temperature).[2]
-
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Carbon-Fluorine Bond: The C-F bond is generally stable under many reaction conditions, but it significantly influences the molecule's electronic properties, pKa, and lipophilicity. In drug discovery, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.
Caption: Key reactive sites and influences of 4-Fluoro-2,6-diiodobenzoic acid.
Applications in Research and Drug Development
Polyhalogenated building blocks are critical in the synthesis of pharmaceuticals and agrochemicals.[3] While direct applications of 4-Fluoro-2,6-diiodobenzoic acid are not yet published, its structure suggests significant potential in several areas:
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Scaffold for Targeted Protein Degraders (PROTACs): The carboxylic acid provides an attachment point for a linker connected to an E3 ligase-binding moiety, while the two iodine atoms allow for the sequential and directed synthesis of the protein-of-interest (POI) binding element.
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Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, it can be used in screening campaigns. The reactive handles allow for rapid elaboration of initial hits to improve potency and selectivity.
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Synthesis of Kinase Inhibitors: Many kinase inhibitors feature complex, substituted aromatic cores. The ability to perform sequential, regioselective cross-coupling reactions makes this compound an ideal starting point for building such structures.
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Materials Science: The rigid, functionalized aromatic core could be used to synthesize novel organic electronic materials, polymers, or metal-organic frameworks (MOFs).
Safety and Handling
Specific toxicology data for 4-Fluoro-2,6-diiodobenzoic acid is not available. However, based on structurally similar compounds like 4-Fluoro-2-iodobenzoic acid, it should be handled with care.
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General Hazards: Assumed to be toxic if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[4]
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Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Fluoro-2,6-diiodobenzoic acid represents a powerful yet underutilized chemical building block. Its trifunctional nature, featuring a carboxylic acid and two reactive iodine atoms ortho to it, offers a platform for complex and regioselective molecular synthesis. While a lack of extensive public data necessitates a predictive approach to its properties and reactivity, the foundational principles of organic chemistry strongly suggest its utility as a versatile scaffold. For medicinal chemists and materials scientists, this compound holds significant promise for the efficient construction of novel PROTACs, kinase inhibitors, and advanced materials. As new synthetic challenges arise, the strategic value of such polyfunctionalized building blocks will undoubtedly continue to grow.
References
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Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Available at: [Link]
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India Fine Chemicals. 4-Fluoro-2,6-diiodobenzoic acid. Available at: [Link]
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Hernández-Ortega, S., et al. (2012). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes catalyzed by palladium complex. ResearchGate. Available at: [Link]
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PubChem. 4-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 12520164. National Center for Biotechnology Information. Available at: [Link]
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Wang, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Available at: [Link]
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BenchChem. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
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Khan, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journals, 8(11). Available at: [Link]
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MilliporeSigma. 4-Fluoro-2-iodobenzoic acid 97%. Available at: [Link]
Sources
- 1. 4-Fluoro-2,6-diiodobenzoic acid-India Fine Chemicals [indiafinechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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